(3R,4S)-3,4-Diaminocyclopentan-1-ol;dihydrochloride
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Description
The compound "(3R,4S)-3,4-Diaminocyclopentan-1-ol; dihydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the synthesis and properties of similar cyclopentane derivatives. The first paper describes the enantioselective synthesis of 4-acetylaminocyclopent-2-en-1-ols, which are precursors for antiviral compounds . The second paper focuses on the synthesis and characterization of all four diastereomers of 3,4-dichloro-2-pentanol, a motif relevant to chlorosulfolipids . These studies contribute to the broader understanding of cyclopentane derivatives and their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of cyclopentane derivatives is highlighted in the first paper, where the authors report an efficient synthesis of 4-N-acetylamino-1-benzoylcyclopent-2-enes starting from enantiopure enaminones . The process involves N-acetylation, single electron-transfer reduction, and thermolysis to produce the desired compounds with high optical and chemical yields. Although the target compound "(3R,4S)-3,4-Diaminocyclopentan-1-ol; dihydrochloride" is not synthesized in this study, the methods described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The second paper provides a detailed structural analysis of 3,4-dichloro-2-pentanol diastereomers, including X-ray crystallographic analysis and complete NMR data . This information is crucial for understanding the stereochemistry of cyclopentane derivatives. While the target compound is not directly analyzed, the methods and data presented could serve as a reference for elucidating the molecular structure of "(3R,4S)-3,4-Diaminocyclopentan-1-ol; dihydrochloride".
Chemical Reactions Analysis
The papers do not provide specific reactions for "(3R,4S)-3,4-Diaminocyclopentan-1-ol; dihydrochloride". However, the synthesis pathways described in the first paper involve reactions such as N-acetylation, single electron-transfer reduction, and thermolysis . These reactions are relevant to the synthesis of cyclopentane derivatives and could be applicable to the synthesis of the target compound.
Physical and Chemical Properties Analysis
Neither paper directly discusses the physical and chemical properties of "(3R,4S)-3,4-Diaminocyclopentan-1-ol; dihydrochloride". However, the synthesis and structural elucidation techniques described, such as NMR and X-ray crystallography, are essential tools for determining these properties . The physical and chemical properties of cyclopentane derivatives are influenced by their stereochemistry, which can be deduced from the detailed NMR data and crystallographic analysis provided in the second paper .
Scientific Research Applications
Crystal Structure and Solid-State Properties
- The study of crystal structures and solid-state properties of related compounds, such as 3,4-Diaminopyridine dihydrogen phosphate, reveals their potential for pharmaceutical applications. For instance, 3,4-Diaminopyridine is an active ingredient for treating Lambert–Eaton myasthenic syndrome (LEMS) (Mahé et al., 2013).
Synthesis and Characterization
- Research has been conducted on synthesizing and characterizing various compounds related to (3R,4S)-3,4-Diaminocyclopentan-1-ol;dihydrochloride. For example, studies on copper(II) and nickel(II) complexes with 1,5-diamino-3-pentanol derivatives show their potential in coordination chemistry and materials science (Murase et al., 1982).
Macrocyclic Chemistry
- The formation of macrocycles using diamine and dialdehyde, including compounds similar to (3R,4S)-3,4-Diaminocyclopentan-1-ol;dihydrochloride, has been explored. These macrocycles have potential applications in anion binding and molecular recognition (Gregoliński et al., 2016).
Antimicrobial Properties
- Some derivatives have been studied for their antimicrobial properties. For example, compounds synthesized from reactions involving similar diamines exhibit promising activities against both gram-positive and gram-negative bacteria (Girgis et al., 2009).
Chiral Synthesis
- Chiral synthesis using related diamines has been a subject of research. This involves the asymmetric synthesis of various compounds, which is crucial in the development of pharmaceuticals and agrochemicals (Gill & Rickards, 1981).
Conformational Analysis
- Conformational analysis of cyclohexane and cyclopentane derivatives, which are structurally related to (3R,4S)-3,4-Diaminocyclopentan-1-ol;dihydrochloride, provides insights into their three-dimensional structures and potential reactivity (Huber‐Buser & Dunitz, 1960).
Pharmaceutical Synthesis
- The compound and its derivatives have implications in pharmaceutical synthesis, as shown in studies involving the synthesis of orthogonally protected diamino acids, which are valuable for developing novel pharmaceuticals (Czajgucki et al., 2003).
properties
IUPAC Name |
(3R,4S)-3,4-diaminocyclopentan-1-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-4-1-3(8)2-5(4)7;;/h3-5,8H,1-2,6-7H2;2*1H/t3?,4-,5+;; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJCRNODZFYGPB-XYQULGFPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1N)N)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CC1O)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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